molecular formula C16H25NO2S B12187979 (2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine

(2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine

Cat. No.: B12187979
M. Wt: 295.4 g/mol
InChI Key: WYOZZEBUMDYWTH-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine is a complex organic compound that features a cyclohexyl group substituted with a methyl group and a sulfonylamine group attached to a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine typically involves the reaction of 2-methylcyclohexylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

(2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine exerts its effects involves its interaction with specific molecular targets. The sulfonylamine group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Trimethylphenyl)amine: A simpler analog with similar aromatic properties but lacking the sulfonyl group.

    (2-Methylcyclohexyl)amine: Similar cyclohexyl structure but without the aromatic sulfonyl group.

    (2,4,6-Trimethylphenyl)sulfonyl chloride: A precursor in the synthesis of the target compound, containing the sulfonyl group but lacking the amine functionality.

Uniqueness

(2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine is unique due to the combination of its cyclohexyl and aromatic sulfonylamine groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-11-9-13(3)16(14(4)10-11)20(18,19)17-15-8-6-5-7-12(15)2/h9-10,12,15,17H,5-8H2,1-4H3

InChI Key

WYOZZEBUMDYWTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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